molecular formula C21H17FN4O4 B2543642 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921533-93-9

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2543642
CAS RN: 921533-93-9
M. Wt: 408.389
InChI Key: QODZYAZKAVEIAV-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O4 and its molecular weight is 408.389. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide are enzymes involved in the one-carbon metabolism pathways . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase), which are key enzymes in the de novo purine biosynthesis pathway . The compound also targets mitochondrial serine hydroxymethyl transferase 2 (SHMT2), an enzyme involved in the interconversion of serine and glycine .

Mode of Action

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide inhibits the aforementioned enzymes, thereby disrupting the one-carbon metabolism pathways . This inhibition results in a decrease in the biosynthesis of purine nucleotides and thymidylate, and affects the interconversion of serine and glycine .

Biochemical Pathways

The compound affects the one-carbon metabolism pathways, which are essential for the de novo biosynthesis of purine nucleotides and thymidylate, and the interconversion of serine and glycine . By inhibiting key enzymes in these pathways, 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide disrupts the normal functioning of these biochemical pathways .

Result of Action

The molecular and cellular effects of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide’s action include the disruption of one-carbon metabolism pathways and the inhibition of purine nucleotide and thymidylate biosynthesis . This can lead to a decrease in cell proliferation, particularly in cancer cells where these pathways are commonly dysregulated .

properties

IUPAC Name

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4/c1-25-11-16(19(27)23-13-5-9-15(30-2)10-6-13)17-18(25)20(28)26(21(29)24-17)14-7-3-12(22)4-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODZYAZKAVEIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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